![molecular formula C19H22N2O4S2 B2462321 2-(4-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 886937-06-0](/img/structure/B2462321.png)
2-(4-(Ethylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
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Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .Physical And Chemical Properties Analysis
Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Anti-Inflammatory Properties: Thiophene compounds exhibit anti-inflammatory effects, making them potential candidates for managing inflammatory diseases.
Anti-Psychotic Activity: Certain thiophene derivatives have demonstrated anti-psychotic properties, which could be valuable in treating mental health disorders.
Anti-Arrhythmic Effects: Thiophenes may help regulate heart rhythm disturbances (arrhythmias) due to their ion channel-blocking properties.
Anti-Anxiety Potential: Researchers have explored thiophenes as anxiolytic agents, aiming to alleviate anxiety-related symptoms.
Anti-Fungal Agents: Thiophenes show antifungal activity, making them relevant for combating fungal infections.
Antioxidant Properties: Their ability to scavenge free radicals positions thiophenes as potential antioxidants.
Estrogen Receptor Modulation: Some thiophene derivatives interact with estrogen receptors, suggesting applications in hormone-related conditions.
Anti-Cancer Activity: Thiophenes have been investigated for their anti-cancer potential. Novel structural prototypes could enhance pharmacological activity .
Synthesis and Biological Evaluation
Recent studies have synthesized and evaluated thiophene derivatives. For instance, “2-(2-(4-(4-Methoxyphenyl)piperazin-1-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide” exhibited promising inhibition activity .
Therapeutic importance of synthetic thiophene - BMC Chemistry Synthesis and Biological Evaluation of Thiophene Derivatives as … - MDPI
Mechanism of Action
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities . They have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . For example, some thiophene derivatives are known to block voltage-gated sodium channels, which can lead to analgesic and anesthetic effects .
Biochemical Pathways
It is known that thiophene derivatives can affect a variety of biochemical pathways due to their broad range of biological activities . For instance, they can inhibit the synthesis of certain proteins or enzymes, disrupt cell signaling pathways, or interfere with DNA replication, all of which can lead to their observed pharmacological effects .
Result of Action
Given the broad range of biological activities exhibited by thiophene derivatives, it can be inferred that this compound may have a variety of effects at the molecular and cellular level . These could include changes in gene expression, inhibition of certain enzymes or proteins, disruption of cell signaling pathways, or induction of cell death .
Future Directions
Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Thus the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .
properties
IUPAC Name |
2-[(4-ethylsulfonylbenzoyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S2/c1-3-27(24,25)13-7-5-12(6-8-13)18(23)21-19-16(17(20)22)14-9-4-11(2)10-15(14)26-19/h5-8,11H,3-4,9-10H2,1-2H3,(H2,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFDFTTPSWBUZQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CC(CC3)C)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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